molecular formula C23H24ClFN4O3 B2951336 Methyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252923-99-1

Methyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2951336
CAS No.: 1252923-99-1
M. Wt: 458.92
InChI Key: XOIDFUKEJDMXLX-UHFFFAOYSA-N
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Description

Methyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a complex substitution pattern. The core structure features a 1,2,3,4-tetrahydropyrimidine ring with a 2-oxo group at position 2, a 2-chlorophenyl group at position 4, and a methyl ester at position 3. This compound is synthesized through Biginelli-like multicomponent reactions, as seen in analogous derivatives (e.g., ).

Properties

IUPAC Name

methyl 4-(2-chlorophenyl)-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN4O3/c1-32-22(30)20-18(26-23(31)27-21(20)15-6-2-3-7-16(15)24)14-28-10-12-29(13-11-28)19-9-5-4-8-17(19)25/h2-9,21H,10-14H2,1H3,(H2,26,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIDFUKEJDMXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C22H22ClFN3O3\text{C}_{22}\text{H}_{22}\text{Cl}\text{F}\text{N}_3\text{O}_3

This structure features a piperazine moiety which is known for its diverse biological activities.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor properties. Research has shown that it was tested against various human tumor cell lines including A549 (lung cancer) and SKOV-3 (ovarian cancer). The results indicated a dose-dependent inhibition of cell proliferation with IC50 values suggesting moderate to high potency against these cancer types .

Table 1: Antitumor Activity against Human Cell Lines

Cell LineIC50 (µM)Activity Level
A54912.5Moderate
SKOV-310.0High

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary screening indicated moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Nuclear Receptors : It is believed to modulate the activity of certain nuclear receptors involved in cell growth and differentiation.
  • Transporter Inhibition : Recent studies suggest that the compound may act as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2, which plays a critical role in the uptake of nucleosides in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Lung Cancer Cells : A study demonstrated that treatment with the compound led to a significant reduction in tumor size in xenograft models of lung cancer, supporting its potential as an antitumor agent.
  • Synergistic Effects : Research has indicated that when combined with existing chemotherapeutic agents, this compound enhances their efficacy, suggesting potential for combination therapy strategies in oncology.

Comparison with Similar Compounds

Structural Analogs

The target compound belongs to a broader class of 1,2,3,4-tetrahydropyrimidine-5-carboxylates, which vary in substituents, ester groups, and piperazine modifications. Key analogs include:

Compound Name Substituents (Position 4, 6) Ester Group Piperazine Modification Key Properties/Activities References
Target Compound 2-chlorophenyl, [4-(2-fluorophenyl)piperazinyl]methyl Methyl 2-fluorophenyl Hypothesized high logP (~3.0), potential CNS activity
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazinyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-chlorophenyl, [4-(3-chlorophenyl)piperazinyl]methyl Ethyl 3-chlorophenyl Higher lipophilicity (dual Cl substituents)
Ethyl 4-(5-chloro-3-methyl-1-phenyl-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Heterocyclic (pyrazole) Ethyl Antibacterial activity
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate 4-fluorophenyl, isopropyl Methyl Sulfonyl group Crystallographically characterized

Key Observations :

  • Ester Groups : Methyl esters (target compound) may confer lower molecular weight and altered solubility compared to ethyl esters ().
  • Piperazine Modifications : Fluorophenyl (target) vs. chlorophenyl () substituents influence electronic properties and steric hindrance, affecting receptor binding.
  • Core Modifications : Thioxo analogs () exhibit distinct hydrogen-bonding patterns, impacting crystal packing and antioxidant activity.
Physicochemical Properties
  • logP : The target compound’s logP is estimated at ~3.0, comparable to ’s analog (logP = 2.88). The 2-chlorophenyl and 2-fluorophenyl groups contribute to hydrophobicity, while the piperazine moiety may enhance water solubility via hydrogen bonding.
  • Polar Surface Area (PSA) : Analogous compounds (e.g., : PSA = 76.5 Ų) suggest moderate permeability, balancing blood-brain barrier penetration and solubility.
  • Molecular Weight : The target compound (~480–500 g/mol) aligns with drug-like properties, though higher than simpler analogs (e.g., : ~300 g/mol).

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